N-(6-Aminohexyl)-N'-phenylurea
Description
N-(6-Aminohexyl)-N'-phenylurea is a synthetic phenylurea derivative characterized by a urea core (NH-C(=O)-NH) substituted with a phenyl group at one terminal and a 6-aminohexyl chain at the other. The 6-aminohexyl moiety may enhance solubility or enable conjugation in biotechnological contexts, as seen in related compounds (e.g., osmium complexes for oxygen sensing or oligonucleotide conjugates ).
Properties
CAS No. |
91777-66-1 |
|---|---|
Molecular Formula |
C13H21N3O |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
1-(6-aminohexyl)-3-phenylurea |
InChI |
InChI=1S/C13H21N3O/c14-10-6-1-2-7-11-15-13(17)16-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,14H2,(H2,15,16,17) |
InChI Key |
JKEUSXUWGSDXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminohexyl)-N’-phenylurea typically involves the reaction of phenyl isocyanate with 1,6-hexanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{NCO} + \text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCONH}(\text{CH}_2)_6\text{NH}_2 ]
Industrial Production Methods: In an industrial setting, the production of N-(6-Aminohexyl)-N’-phenylurea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(6-Aminohexyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(6-Aminohexyl)-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-Aminohexyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Phenylurea Derivatives
Phenylurea derivatives are distinguished by their substituents, which dictate their biological activity and applications. Below is a comparative analysis of N-(6-Aminohexyl)-N'-phenylurea and structurally related compounds.
Table 1: Key Structural and Functional Differences
Cytokinin Activity
Phenylurea-based cytokinins like CPPU and TDZ exhibit potent plant growth-regulating effects. CPPU stimulates fruit enlargement in kiwifruit and grapes by synergizing with gibberellins , while TDZ induces adventitious shoots at lower concentrations than adenine-based cytokinins . In contrast, this compound lacks documented cytokinin activity, likely due to its 6-aminohexyl chain, which may prioritize bioconjugation over receptor binding.
Cytotoxic and Anti-Inflammatory Activity
N-Benzoyl-N'-phenylurea derivatives demonstrate cytotoxicity against HeLa cells, with IC20 values lower than hydroxyurea . Similarly, N-(4-Cyanophenyl)-N'-phenylurea inhibits p38α kinase, a target in inflammatory diseases . The absence of electron-withdrawing groups (e.g., cyano or benzoyl) in this compound may limit its bioactivity in these contexts.
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